4-((tert-Butoxycarbonyl)amino)-2-chloronicotinic acid
Overview
Description
4-((tert-Butoxycarbonyl)amino)-2-chloronicotinic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a 2-chloronicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)-2-chloronicotinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino precursor with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-2-chloronicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloronicotinic acid moiety can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for the removal of the tert-butoxycarbonyl group.
Major Products Formed
Substitution Reactions: The major products formed are the substituted derivatives of the original compound, where the chlorine atom is replaced by the nucleophile.
Deprotection Reactions: The major product is the free amine derivative of the compound, along with the by-products of the deprotection reaction.
Scientific Research Applications
4-((tert-Butoxycarbonyl)amino)-2-chloronicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-2-chloronicotinic acid primarily involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical reactions, targeting specific enzymes or receptors depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-((tert-Butoxycarbonyl)amino)-2-bromonicotinic acid
- 4-((tert-Butoxycarbonyl)amino)-2-fluoronicotinic acid
- 4-((tert-Butoxycarbonyl)amino)-2-iodonicotinic acid
Uniqueness
4-((tert-Butoxycarbonyl)amino)-2-chloronicotinic acid is unique due to the presence of the chlorine atom, which can be selectively substituted with various nucleophiles, providing a versatile platform for the synthesis of a wide range of derivatives. The tert-butoxycarbonyl group offers protection to the amino group, allowing for selective reactions at other sites of the molecule .
Properties
IUPAC Name |
2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-6-4-5-13-8(12)7(6)9(15)16/h4-5H,1-3H3,(H,15,16)(H,13,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNXHDCOFAGXCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146232 | |
Record name | 2-Chloro-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1383788-47-3 | |
Record name | 2-Chloro-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1383788-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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